molecular formula C18H16N2 B14544421 N-(3-Phenyl-1H-indol-1-yl)but-2-en-1-imine CAS No. 62308-85-4

N-(3-Phenyl-1H-indol-1-yl)but-2-en-1-imine

Cat. No.: B14544421
CAS No.: 62308-85-4
M. Wt: 260.3 g/mol
InChI Key: AHQUFCVKHKZRNO-UHFFFAOYSA-N
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Description

N-(3-Phenyl-1H-indol-1-yl)but-2-en-1-imine is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound features an indole core substituted with a phenyl group and an imine functionality, making it a versatile molecule in synthetic and medicinal chemistry.

Properties

CAS No.

62308-85-4

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-(3-phenylindol-1-yl)but-2-en-1-imine

InChI

InChI=1S/C18H16N2/c1-2-3-13-19-20-14-17(15-9-5-4-6-10-15)16-11-7-8-12-18(16)20/h2-14H,1H3

InChI Key

AHQUFCVKHKZRNO-UHFFFAOYSA-N

Canonical SMILES

CC=CC=NN1C=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenyl-1H-indol-1-yl)but-2-en-1-imine typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, where the imine bond (C=N) is formed by the elimination of water. Acid catalysts are often used to accelerate the reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot, multistep process that combines Fischer indole synthesis and subsequent N-alkylation. This method is efficient, high-yielding, and minimizes by-products .

Types of Reactions:

    Oxidation: The imine group can undergo oxidation to form oximes or other nitrogen-containing derivatives.

    Reduction: Reduction of the imine bond can yield the corresponding amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1H-indol-1-yl)but-2-en-1-imine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. This compound’s biological activity is often attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • Prop-2-en-1-imine
  • Prop-2-enal
  • Ethane-1,2-diimine
  • Ethanedial
  • 2-Iminoacetaldehyde

Comparison: N-(3-Phenyl-1H-indol-1-yl)but-2-en-1-imine is unique due to its indole core, which imparts significant biological activity and versatility in synthetic applications. Compared to simpler imines like prop-2-en-1-imine or ethane-1,2-diimine, this compound exhibits enhanced stability and reactivity due to the conjugation with the indole ring .

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